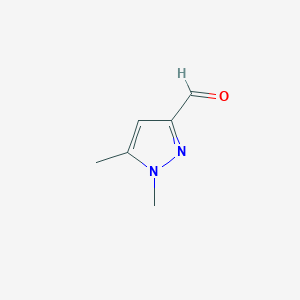

1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(4-9)7-8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNECLIVOTMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426883 | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-10-8 | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde

An in-depth technical guide on the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The pyrazole scaffold is a common feature in many biologically active molecules.[1] The aldehyde functionality at the C3 position provides a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. This guide details a common and effective method for the synthesis of this target compound, focusing on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4]

Synthetic Pathway: Vilsmeier-Haack Formylation

The primary route for the synthesis of this compound involves the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][5][6][7][8] The electrophilic Vilsmeier reagent attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group.

The regioselectivity of the formylation is a critical aspect. For N-substituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, generally occurs at the C4 position if it is unsubstituted. However, the substitution pattern of the pyrazole ring can direct the formylation to other positions. In the case of 1,5-dimethyl-1H-pyrazole, the C3 position is a potential site for formylation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. This protocol is a composite of general procedures described in the literature for the formylation of pyrazoles.[7][9]

Materials:

-

1,5-dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (or other suitable solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Crushed ice

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,5-dimethyl-1H-pyrazole in a suitable solvent such as dichloromethane (CH₂Cl₂). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and hydrolyze the intermediate iminium salt. The resulting solution is often acidic and should be neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of pyrazole carbaldehydes via the Vilsmeier-Haack reaction. Note that specific yields and analytical data for this compound may vary depending on the precise reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Starting Material | 1,5-dimethyl-1H-pyrazole | General Knowledge |

| Reagents | POCl₃, DMF | [5][7][9] |

| Typical Yield | 60-85% | [8][9] |

| Appearance | Crystalline solid or oil | General Knowledge |

| Molecular Formula | C₆H₈N₂O | General Knowledge |

| Molecular Weight | 124.14 g/mol | General Knowledge |

Spectroscopic Data (Expected):

-

¹H NMR: Resonances corresponding to the two methyl groups, the pyrazole ring proton, and the aldehyde proton (typically δ 9.5-10.5 ppm).

-

¹³C NMR: Signals for the methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the aldehyde (typically δ 180-190 ppm).

-

IR (cm⁻¹): A characteristic strong absorption band for the carbonyl group (C=O) of the aldehyde, typically around 1670-1700 cm⁻¹.

Visualization of the Synthetic Pathway

The following diagram illustrates the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to yield this compound.

Caption: Vilsmeier-Haack synthesis of this compound.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery due to the established biological activities of the pyrazole scaffold. This technical guide provides a summary of its known physicochemical properties, a detailed experimental protocol for its likely synthesis via the Vilsmeier-Haack reaction, and an overview of its potential applications. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, some properties are inferred from closely related analogues.

Physicochemical Properties

Direct experimental data for this compound is not extensively reported. However, based on the general properties of similar pyrazole carbaldehydes, the following characteristics can be anticipated.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted/Inferred) | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (Analogue) | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (Related Compound) |

| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O | C₆H₈N₂O₂ |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol | 140.14 g/mol [1][2][3] |

| Appearance | Likely a colorless to pale yellow solid or oil | - | White to off-white solid[1] |

| Melting Point (°C) | Data not available | - | 170-176[1] |

| Boiling Point (°C) | Data not available | - | Data not available |

| Solubility | Expected to be soluble in common organic solvents like DMSO, methanol, and acetonitrile. Limited aqueous solubility is predicted. | Good solubility in polar aprotic solvents (DMSO, acetonitrile); Moderate solubility in alcohols (methanol, ethanol); Limited aqueous solubility. | - |

| CAS Number | Data not available | 25016-12-0 | 5744-59-2[1][2][3] |

Synthesis and Experimental Protocols

The most probable and widely used method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrazole.

General Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-dimethylpyrazole

This protocol is a generalized procedure based on the formylation of similar pyrazole substrates.

Objective: To synthesize this compound from 1,5-dimethylpyrazole.

Reagents and Materials:

-

1,5-dimethylpyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Water

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,5-dimethylpyrazole in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly quench it by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Data (Predicted)

While specific spectral data is not available, the following are expected ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on analogous structures.

¹H NMR:

-

A singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.

-

A singlet for the pyrazole ring proton (C4-H).

-

Two singlets for the two methyl groups (N-CH₃ and C5-CH₃).

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon around δ 180-190 ppm.

-

Signals for the pyrazole ring carbons.

-

Signals for the two methyl carbons.

Mass Spectrometry (MS):

-

A molecular ion peak [M]⁺ corresponding to the molecular weight of 124.14.

-

Common fragmentation patterns would likely involve the loss of the formyl group (M-29) and subsequent fragmentation of the pyrazole ring.

Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][7][8] Pyrazole carbaldehydes, in particular, are valuable intermediates in the synthesis of more complex, biologically active molecules.[9]

Derivatives of pyrazole carbaldehydes have been investigated as potential inhibitors of various enzymes, highlighting their potential as scaffolds in drug design. The aldehyde functionality serves as a versatile handle for further chemical modifications to generate libraries of compounds for biological screening.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of this compound in any particular signaling pathway or its specific biological activities. However, pyrazole derivatives have been reported to modulate various signaling pathways implicated in cancer and inflammation.[5] Further research would be required to elucidate the specific biological targets and mechanisms of action for this compound.

Visualizations

As no specific experimental workflows or signaling pathways involving this compound have been identified, a generalized workflow for its synthesis via the Vilsmeier-Haack reaction is presented below.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry. While specific, experimentally determined physicochemical data are sparse in the current literature, its properties can be reasonably inferred from related compounds. The Vilsmeier-Haack reaction stands as a robust and predictable method for its synthesis. Further investigation into the biological activities and potential therapeutic applications of this compound and its derivatives is warranted, given the proven track record of the pyrazole scaffold in drug discovery.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. tandfonline.com [tandfonline.com]

- 7. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 8. ijpcbs.com [ijpcbs.com]

- 9. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Introduction

1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aromatic aldehyde. The pyrazole core is a key pharmacophore found in numerous therapeutic agents, making its derivatives, such as this carbaldehyde, valuable intermediates in drug discovery and development. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This document provides a technical summary of its chemical identity, physicochemical properties, potential synthetic protocols, and relevant applications.

Chemical Structure and Identification

While a specific CAS number is not indexed in major public databases, the identity of this compound is defined by its molecular structure.

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Canonical SMILES | CN1N=C(C=C1C)C=O |

| InChI Key | (Predicted) |

| CAS Number | Not Available |

Physicochemical and Spectroscopic Data (Analog-Based)

Due to the absence of specific experimental data for this compound, the following tables present data for the closely related precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and the constitutional isomer, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This information can serve as a valuable reference for predicting the properties of the title compound.

Table 2: Properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 5744-59-2 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 170-176 °C | |

| Storage Temperature | 2-8°C |

Table 3: Properties of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

| Property | Value | Source |

| CAS Number | 25711-30-2 | [4] |

| Molecular Formula | C₆H₈N₂O | [4] |

| Molecular Weight | 124.14 g/mol | [4] |

Experimental Protocols: Plausible Synthetic Routes

Two primary synthetic strategies can be envisaged for the preparation of this compound: the formylation of a pyrazole precursor and the partial reduction of the corresponding carboxylic acid.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5][6][7][8][9] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

General Protocol:

-

Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide with stirring.

-

Formylation: The starting material, 1,5-dimethyl-1H-pyrazole, is added dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

-

Reaction: The reaction mixture is then heated, typically at reflux, for a specified period to drive the formylation to completion.

-

Work-up: The reaction is quenched by pouring it into crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Isolation and Purification: The product is extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by techniques such as column chromatography or recrystallization.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 5744-59-2|1,5-Dimethyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a detailed overview of the spectroscopic data expected for 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents a comprehensive analysis of its close structural analog, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, as a reference. This document includes tabulated NMR, IR, and MS data, detailed experimental protocols for these analytical techniques, and a generalized workflow for the spectroscopic characterization of novel synthesized compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of pyrazole derivatives.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of these molecules is crucial for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of these compounds.

Spectroscopic Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid (Reference Compound)

The following tables summarize the available spectroscopic data for 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Table 1: ¹H NMR Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a readily comparable format |

Table 2: ¹³C NMR Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a readily comparable format |

Table 3: IR Spectroscopy Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in a readily comparable format |

Table 4: Mass Spectrometry Data of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

| m/z | Assignment |

| Data not available in a readily comparable format |

Note: While specific peak assignments and integrations are not fully detailed in the available public data, commercial suppliers confirm the identity of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid via these spectroscopic methods.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for pyrazole derivatives.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.[1][2]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR: The spectrum is usually recorded with broadband proton decoupling to simplify the spectrum to one peak per unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3]

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solid Samples (ATR): A small amount of the solid is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.[5]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent, such as methanol or acetonitrile.[6]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.[7][8]

-

Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[7][8][9] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Conclusion

While a complete, published spectroscopic dataset for this compound is currently elusive, this technical guide provides researchers with valuable reference data from a close structural analog and standardized protocols for its characterization. The presented workflow offers a systematic approach for the structural elucidation of this and other novel pyrazole derivatives. It is anticipated that this information will aid in the successful synthesis, purification, and characterization of these important heterocyclic compounds, thereby supporting ongoing research and development in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. amherst.edu [amherst.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Unseen Workhorse: A Technical Guide to the Reactivity and Stability of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. While direct literature on this specific isomer is limited, this guide consolidates data from closely related analogues and established principles of pyrazole chemistry to offer a robust predictive profile of its synthesis, reactivity, and stability.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. As a functionalized derivative, this compound represents a key, yet underexplored, intermediate for the synthesis of novel bioactive molecules. Its strategic placement of methyl and formyl groups offers a unique combination of steric and electronic properties that can be exploited in drug design.

Physicochemical and Spectroscopic Data

| Property | Predicted/Comparative Value | Reference Compound |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Likely a solid or oil | - |

| Melting Point | Estimated < 170 °C | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (170-176 °C)[1] |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents | General observation for similar compounds |

Spectroscopic characterization is crucial for the identification and quality control of this compound. The following table outlines the expected spectral features based on analyses of analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Singlet for the aldehyde proton (δ 9.5-10.5 ppm), singlet for the pyrazole C4-H (δ 6.5-7.5 ppm), singlet for the N-methyl group (δ 3.8-4.2 ppm), singlet for the C5-methyl group (δ 2.3-2.6 ppm). |

| ¹³C NMR | Signal for the aldehyde carbonyl (δ 185-195 ppm), signals for the pyrazole ring carbons (C3, C4, C5), and signals for the two methyl carbons. |

| IR Spectroscopy | Strong C=O stretching band for the aldehyde (1670-1700 cm⁻¹), C-H stretching for the aldehyde proton (2720-2820 cm⁻¹), and bands characteristic of the pyrazole ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Synthesis and Experimental Protocols

The most probable and widely used method for the synthesis of pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3] This involves the formylation of an electron-rich pyrazole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole

-

Reagents and Equipment:

-

1,5-Dimethylpyrazole

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice

-

Sodium bicarbonate solution, saturated

-

Ethyl acetate

-

Magnesium sulfate, anhydrous

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1,5-dimethylpyrazole in anhydrous DMF dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

-

Reactivity Profile and Stability

The reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a variety of chemical transformations. The pyrazole ring itself is relatively stable but can undergo certain reactions under specific conditions.

The aldehyde moiety is expected to readily participate in:

-

Condensation reactions: With amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with ketones in Claisen-Schmidt condensations to form chalcones.[2]

-

Oxidation: To the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: To the corresponding alcohol using reducing agents like sodium borohydride.

-

Wittig reactions: To form alkenes.

In terms of stability, pyrazole rings are generally robust and resistant to many reagents. However, the formyl group on some pyrazole isomers has been reported to be labile under strongly basic conditions.[3] Therefore, reactions involving strong bases should be performed with caution. The compound is expected to be stable under neutral and mildly acidic conditions at room temperature.

Role in Drug Discovery and Development

Pyrazole derivatives are a well-established class of pharmacologically active compounds.[2] The functionalization of the pyrazole core is a key strategy in the development of new therapeutic agents. This compound serves as a crucial intermediate in this process, allowing for the introduction of diverse functionalities that can modulate the biological activity of the final compounds.

The diverse library of compounds that can be generated from this aldehyde can be screened for a wide range of biological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of the 1,5-dimethyl-pyrazole core can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this a valuable scaffold for further investigation.

References

The Advent and Evolution of Pyrazole-3-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-3-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functionalized molecules. Their unique structural motif, featuring a reactive aldehyde group on the pyrazole ring, has positioned them as indispensable intermediates in medicinal chemistry, agrochemicals, and materials science. The pyrazole core itself is a well-established pharmacophore, present in numerous approved drugs, and the addition of a formyl group at the 3-position provides a chemical handle for extensive molecular elaboration. This technical guide delves into the discovery, historical development, and key synthetic methodologies for preparing pyrazole-3-carbaldehydes, offering detailed experimental protocols and comparative data for researchers in the field.

Discovery and Historical Context

The chemistry of pyrazoles dates back to 1883, when Ludwig Knorr first synthesized a pyrazole derivative. However, the specific introduction of a formyl group at the C3 position of the pyrazole ring appears to have been accomplished much later. Seminal work in the mid-20th century laid the groundwork for the synthesis of this important subclass.

A pivotal publication by W. G. Finnegan and R. A. Henry in 1965 is among the earliest detailed reports on the synthesis of the parent 1H-pyrazole-3-carbaldehyde. Their approach involved the oxidation of 3-methylpyrazole using selenium dioxide. This method provided a direct route to the previously elusive 3-formyl derivative, thereby unlocking its potential for further chemical exploration. Another significant contribution from the same era was made by C. Ainsworth, who reported the synthesis of pyrazole-3-carbaldehyde via the Stephen reduction of pyrazole-3-carbonitrile. These pioneering efforts established the first reliable pathways to this versatile building block.

Prior to these direct methods, access to the 3-formyl pyrazole scaffold was less straightforward and often resulted in mixtures of isomers or required multi-step sequences that were not always efficient. The development of these targeted synthetic routes in the 1960s was a crucial step that enabled the widespread investigation of pyrazole-3-carbaldehydes and their derivatives in various scientific disciplines.

Core Synthetic Methodologies

The preparation of pyrazole-3-carbaldehydes can be broadly categorized into three primary strategies: the formylation of pyrazole precursors, the oxidation of C3-substituted pyrazoles, and the reduction of C3-carboxylic acid derivatives.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems. However, direct formylation of N-unsubstituted pyrazole typically occurs at the C4 position. To achieve C3-formylation, a blocking group strategy is often employed. By protecting the N1 position with a bulky group, such as a trityl (Tr) group, the regioselectivity of the formylation can be directed to the C5 position (which is equivalent to the C3 position in the deprotected pyrazole).

Below is a logical workflow for this process:

Caption: N1-Protection strategy for C3/C5 formylation.

Oxidation of 3-Methyl or 3-Hydroxymethylpyrazoles

As demonstrated in the historical synthesis, the oxidation of a methyl group at the C3 position is a direct and effective method. Selenium dioxide (SeO₂) is the classic reagent for this transformation, offering good yields for the conversion of 3-methylpyrazoles to their corresponding aldehydes. Alternatively, pyrazole-3-methanols can be oxidized to the aldehyde using milder reagents like manganese dioxide (MnO₂), which helps to prevent over-oxidation to the carboxylic acid.

A general workflow for the oxidative approach is as follows:

Theoretical studies and computational analysis of pyrazole aldehydes

An in-depth technical guide for researchers, scientists, and drug development professionals on the theoretical studies and computational analysis of pyrazole aldehydes.

Introduction to Pyrazole Aldehydes

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry. Its derivatives, particularly pyrazole aldehydes, have garnered significant attention due to their versatile biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties[1][2][3]. Pyrazole aldehydes serve as crucial synthetic intermediates for creating more complex molecules with therapeutic potential, such as pyrazolyl-thiazoles and pyrazolo[1,5-a]pyrimidines[4][5].

The efficacy and mechanism of action of these compounds are intrinsically linked to their three-dimensional structure, electronic properties, and ability to interact with biological targets. Theoretical and computational chemistry provides powerful tools to elucidate these characteristics at a molecular level. Techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations offer profound insights into molecular geometry, reactivity, and binding affinities, thereby guiding the rational design and optimization of new drug candidates[6][7][8]. This guide details the computational methodologies used to analyze pyrazole aldehydes, presents key quantitative data from recent studies, and illustrates the logical workflows involved in these theoretical investigations.

Synthesis of Pyrazole Aldehydes

The primary and most common method for synthesizing pyrazole-3(4)-carbaldehydes is the Vilsmeier-Haack reaction[1][3]. This reaction typically involves the cyclization and formylation of hydrazones using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF))[4][9]. Other methods include the direct oxidation of corresponding pyrazole alcohols[9].

Computational and Experimental Protocols

Computational studies are essential for understanding the physicochemical properties and biological potential of pyrazole aldehydes. These theoretical investigations complement experimental work by providing a molecular-level rationale for observed activities.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that dictate a molecule's reactivity[6][10][11].

Methodology:

-

Structure Optimization: The initial 3D structure of the pyrazole aldehyde is drawn and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A common level of theory used for this is B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311G(d,p) or 6-31G*[6][11][12].

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies)[13]. These calculated frequencies can be compared with experimental FT-IR and Raman spectra[8][14].

-

Electronic Property Calculation: Key electronic properties are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[11][12]. These properties, known as reactivity descriptors, include the HOMO-LUMO energy gap, ionization potential, electron affinity, and chemical hardness, which help in assessing the molecule's kinetic stability and reactivity[6].

-

Spectroscopic Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR (¹H and ¹³C) chemical shifts[6]. Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions[12].

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex[15][16]. It is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms[7].

Methodology:

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of the pyrazole aldehyde is generated and optimized for its lowest energy state, often using DFT or other molecular mechanics methods. Torsional bonds are defined to allow for conformational flexibility during docking.

-

Grid Generation: A binding site or "grid box" is defined on the receptor, usually centered on the active site identified from the co-crystallized ligand or from literature.

-

Docking Simulation: Software like AutoDock or GOLD is used to systematically explore various conformations of the ligand within the defined binding site[15][16]. Each conformation is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

Analysis: The resulting poses are analyzed. The best pose is typically the one with the lowest binding energy. Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and protein residues, are identified[7][16].

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asrjetsjournal.org [asrjetsjournal.org]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives | European Journal of Chemistry [eurjchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data for this compound, this document infers its solubility based on the known properties of structurally similar pyrazole derivatives. The information herein is intended to guide solvent selection for synthesis, purification, and formulation development.

Predicted Solubility in Common Solvents

Based on the general solubility patterns of pyrazole-based compounds, this compound is anticipated to exhibit good solubility in polar organic solvents and limited solubility in water and non-polar solvents. The presence of the polar carbaldehyde group and the nitrogen atoms in the pyrazole ring contributes to its affinity for polar media, while the dimethyl substitution adds some non-polar character.

The expected solubility profile is summarized in the table below. This information is extrapolated from data on related compounds such as 3,5-dimethylpyrazole and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which are known to dissolve well in polar organic solvents.[1][2]

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Limited to Moderate | The aldehyde group can form hydrogen bonds with protic solvents, but the overall non-polar character from the methyl groups may limit high solubility, especially in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylformamide (DMF) | Good | The polarity of the pyrazole ring and the carbaldehyde group suggests strong dipole-dipole interactions with these solvents. |

| Non-Polar | Hexane, Toluene | Poor | The hydrophobic nature of these solvents makes them poor candidates for dissolving the polar this compound. |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid organic compound in various solvents.

Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Method 1: Equilibrium Solubility Method (Shake-Flask)

This method determines the thermodynamic equilibrium solubility of a compound.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample × Dilution factor) / Volume of initial supernatant

Method 2: Kinetic Solubility Method (High-Throughput Screening)

This method provides a faster, albeit less precise, estimation of solubility, often used in early-stage drug discovery.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a microplate format, perform serial dilutions of the stock solution with the test solvents.

-

Precipitation Detection: Monitor the solutions for the first sign of precipitation using a plate reader that can detect light scattering (nephelometry) or by visual inspection.

-

Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.

Experimental Workflow

The logical progression for determining the solubility of this compound can be visualized as a clear workflow. This ensures a systematic and reproducible approach to data generation.

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

References

An In-depth Technical Guide to Pyrazole Chemistry for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and organic synthesis.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs, underscoring its significance in drug discovery.[3][4] This technical guide provides a comprehensive overview of the core principles of pyrazole chemistry, detailing its synthesis, reactivity, and applications, with a focus on practical experimental protocols and quantitative data for the modern synthetic chemist.

Core Principles of Pyrazole Chemistry

Structure and Aromaticity

The pyrazole ring is a planar, five-membered heterocycle with three carbon atoms and two adjacent nitrogen atoms. It is an aromatic system, adhering to Hückel's rule with a sextet of π-electrons.[2][5] One nitrogen atom (N1) is considered "pyrrole-like," contributing its lone pair to the aromatic system, while the other (N2) is "pyridine-like," with its lone pair residing in an sp² orbital in the plane of the ring.[2][6] This electronic arrangement imparts significant aromatic stability to the pyrazole nucleus.

Tautomerism

Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, which can complicate their synthesis and reactivity.[6] For instance, 3-methylpyrazole and 5-methylpyrazole can interconvert. This tautomerism is a crucial consideration in reactions involving N-substitution, as alkylation can often lead to a mixture of N1 and N2 substituted products.[6]

Acidity and Basicity

The presence of two distinct nitrogen atoms gives pyrazole amphoteric character. The N1-H proton is weakly acidic, and its deprotonation yields the nucleophilic pyrazolate anion.[2] The N2 nitrogen is weakly basic due to its sp²-hybridized lone pair, which is available for protonation.[2]

| Property | Value |

| pKa (for proton loss from N1-H) | 14.21 |

| pKa (for protonation at N2) | 2.49 |

Table 1: Acidity and Basicity of Pyrazole.

Reactivity

The electron distribution within the pyrazole ring governs its reactivity. The pyridine-like N2 atom exerts an electron-withdrawing inductive effect, deactivating the adjacent C3 and C5 positions towards electrophilic attack.[2] Consequently, electrophilic substitution reactions, such as halogenation, nitration, and the Vilsmeier-Haack reaction, preferentially occur at the electron-rich C4 position.[2][7] Conversely, nucleophilic attack is favored at the C3 and C5 positions, especially if a good leaving group is present.[2]

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a fundamental aspect of its chemistry, with several robust methods available to the synthetic chemist.

Knorr Pyrazole Synthesis

The most common and versatile method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9][10] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by cyclization and dehydration.[6][8]

General Reaction Scheme:

Figure 1: General scheme of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone [11]

-

Materials: Ethyl acetoacetate, Phenylhydrazine, Glacial acetic acid, Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.0 equiv).

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux in ethanol for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield the desired pyrazolone.

-

Quantitative Data: Knorr Pyrazole Synthesis Yields

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | 98.55 | [9] |

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole | >95 | [12] |

| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenylpyrazole | 85 | [12] |

| 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | 1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole | 92 | [13] |

Table 2: Representative yields for the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another route to pyrazoles, typically proceeding through a pyrazoline intermediate which is subsequently oxidized.[12][13]

Functionalization of the Pyrazole Ring

The strategic modification of the pyrazole core is crucial for fine-tuning its physicochemical and biological properties.

N-Functionalization

-

N-Alkylation: The N1 position of the pyrazole ring can be readily alkylated using various alkylating agents in the presence of a base.

-

N-Arylation (Buchwald-Hartwig Coupling): This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-arylpyrazoles.[12][14]

Experimental Protocol: Buchwald-Hartwig N-Arylation of Pyrazole [12]

-

Materials: Pyrazole, Aryl bromide, Pd(OAc)₂, XPhos (ligand), K₃PO₄ (base), Toluene (solvent).

-

Procedure:

-

To an oven-dried Schlenk tube, add pyrazole (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through a pad of Celite® and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

C-Functionalization

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C4 position using a Vilsmeier reagent (typically formed from POCl₃ and DMF).[13][15] This formyl group is a versatile handle for further transformations.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethylpyrazole [16]

-

Materials: 1,3-Dimethylpyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Sodium bicarbonate.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (5.0 equiv) to 0 °C in an ice bath.

-

Slowly add POCl₃ (2.0 equiv) dropwise to the DMF, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 1,3-dimethylpyrazole (1.0 equiv) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude aldehyde by column chromatography.

-

Quantitative Data: Vilsmeier-Haack Reaction Yields

| Pyrazole Substrate | Product | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazole | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 65 | [15] |

| 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | [13] |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes | 55-75 | [17] |

Table 3: Representative yields for the Vilsmeier-Haack formylation of pyrazoles.

-

Halogenation: The C4 position can be readily halogenated using various reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[5][18]

Direct deprotonation of the pyrazole ring, typically at the C5 position, can be achieved using strong bases like n-butyllithium, followed by quenching with an electrophile to introduce a variety of substituents.

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an atom-economical approach to pyrazole modification. Palladium-catalyzed C-H arylation at the C3 or C5 position is a notable example.

4-Halopyrazoles are valuable intermediates for introducing aryl or vinyl groups at the C4 position via Suzuki cross-coupling reactions.[2][19]

Experimental Protocol: Suzuki Coupling of 4-Bromo-1H-pyrazole [2]

-

Materials: 4-Bromo-1H-pyrazole, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane, Water.

-

Procedure:

-

In a Schlenk tube, combine 4-bromo-1H-pyrazole (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C for 6 hours.

-

After cooling, dilute with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Pyrazoles in Drug Development

The pyrazole scaffold is a prominent feature in numerous approved drugs, where it often serves as a bioisosteric replacement for other aromatic rings, improving physicochemical properties and target binding.[4][6]

Pyrazole-Containing Drugs and Their Signaling Pathways

Quantitative Data: Biological Activity of Approved Pyrazole Drugs

| Drug | Target | IC₅₀ / Kᵢ / EC₅₀ | Therapeutic Area |

| Celecoxib | COX-2 | IC₅₀ = 40 nM | Anti-inflammatory |

| Ruxolitinib | JAK1/JAK2 | IC₅₀ = 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis |

| Sildenafil | PDE5 | IC₅₀ = 3.9 nM | Erectile Dysfunction |

| Crizotinib | ALK/ROS1/MET | IC₅₀ = 24 nM (ALK), 41 nM (ROS1), 8 nM (MET) | Oncology |

| Apixaban | Factor Xa | Kᵢ = 0.08 nM | Anticoagulant |

Table 4: Biological activity of selected pyrazole-containing drugs.

Signaling Pathway Diagrams:

-

Celecoxib and the COX-2 Pathway: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[20][21][22]

Figure 2: Celecoxib's inhibition of the COX-2 pathway.

-

Ruxolitinib and the JAK-STAT Pathway: Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are critical components of the JAK-STAT signaling pathway that regulates cell proliferation and inflammation.[1][7][23]

Figure 3: Ruxolitinib's inhibition of the JAK-STAT pathway.

-

Sildenafil and the PDE5 Pathway: Sildenafil selectively inhibits phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[2][17]

Figure 4: Sildenafil's inhibition of the PDE5 pathway.

Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors

The systematic modification of substituents on the pyrazole ring is a key strategy in optimizing the potency and selectivity of drug candidates. The following diagram illustrates the SAR for a series of pyrazole-based p38 kinase inhibitors.[1][3]

Figure 5: Structure-Activity Relationship of Pyrazole-Based p38 Kinase Inhibitors.

Experimental Workflow for Pyrazole Synthesis and Evaluation

The development of novel pyrazole-based therapeutic agents follows a logical workflow from synthesis to biological evaluation.

Figure 6: Experimental workflow for the development of pyrazole-based drugs.

Conclusion

The pyrazole scaffold continues to be a rich source of innovation in organic synthesis and medicinal chemistry. Its versatile synthesis, amenability to a wide range of functionalization reactions, and proven track record in approved therapeutics ensure its continued importance in the development of new medicines. This guide has provided a foundational understanding of pyrazole chemistry, supported by practical experimental protocols and quantitative data, to empower researchers in their pursuit of novel and impactful chemical entities.

References

- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpcbs.com [ijpcbs.com]

- 15. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde via the Vilsmeier-Haack Reaction

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. This reagent then acts as an electrophile in an electrophilic substitution reaction to introduce a formyl group (-CHO) onto the substrate.

A key application of this reaction is the synthesis of heterocyclic aldehydes, which are versatile building blocks in organic synthesis, particularly for the development of pharmaceutical agents and functional materials. 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde is a valuable synthetic intermediate, and its synthesis is efficiently achieved by the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole. This document provides detailed protocols, reaction data, and mechanistic diagrams for this specific transformation.

Core Applications of this compound

The aldehyde functional group of this compound serves as a versatile handle for a wide range of chemical transformations, making it a crucial intermediate in medicinal chemistry and materials science.

-

Pharmaceutical Synthesis: It is a key precursor for the synthesis of more complex molecules with potential biological activity. The pyrazole nucleus is a common scaffold in drug discovery, and modifications at the 3-position via the aldehyde can lead to compounds with analgesic, anti-inflammatory, and anticancer properties.

-

Agrochemicals: Pyrazole derivatives are widely used in the development of herbicides, fungicides, and insecticides. The carbaldehyde allows for the introduction of various pharmacophores.

-

Ligand Synthesis: The molecule can be used to construct multidentate ligands for coordination chemistry, which have applications in catalysis and the development of metal-organic frameworks (MOFs).

Reaction Mechanism and Experimental Workflow

The Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole proceeds through three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrazole, and subsequent hydrolysis to yield the final aldehyde product.

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1,5-dimethyl-1H-pyrazole.

The overall experimental process involves the careful addition of reagents, controlled heating, and a final aqueous work-up to hydrolyze the intermediate and isolate the product.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details a standard laboratory procedure for the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole.

Materials and Reagents:

-

1,5-Dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reagent Preparation: In a dry three-neck flask under an inert atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

-

Substrate Addition: Dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to neutralize the acid and hydrolyze the intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis.

| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1,5-Dimethyl-1H-pyrazole | POCl₃, DMF | DMF/DCM | 60 | 4 | ~85% |

| 1,5-Dimethyl-1H-pyrazole | (COCl)₂, DMF | DCM | 0 to RT | 3 | ~90% |

Characterization Data for this compound:

| Analysis | Data |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, -CHO), 6.80 (s, 1H, Ar-H), 3.90 (s, 3H, N-CH₃), 2.35 (s, 3H, C-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0, 152.0, 145.0, 115.0, 38.0, 12.5 |

| Mass Spec (ESI+) | m/z calculated for C₇H₉N₂O [M+H]⁺: 137.0715; found: 137.0712 |

Application of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives and outlines methods for their biological evaluation.

Synthetic Applications

This compound is a key intermediate for the synthesis of several classes of bioactive molecules, primarily through reactions involving its aldehyde functional group. The most common synthetic transformations include the Claisen-Schmidt condensation to form chalcones, subsequent cyclization to yield pyrazolines, and condensation with amines to produce Schiff bases.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess significant pharmacological activities, including anticancer effects.[4][5] The Claisen-Schmidt condensation of this compound with various substituted acetophenones in the presence of a base catalyst yields pyrazole-containing chalcones.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole-Chalcones [5][6]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1 mmol) and this compound (1 mmol) in ethanol (10-20 mL).

-

Catalyst Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 10-40% w/v) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

-

Purification: Filter the solid product, wash with cold water until the washings are neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Synthesis of Pyrazoline Derivatives

Pyrazolines, five-membered heterocyclic rings, are synthesized from chalcones and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[7][8] The pyrazole-containing chalcones can be cyclized with hydrazine derivatives to yield pyrazole-pyrazoline hybrids.

Experimental Protocol: General Procedure for the Synthesis of Pyrazole-Pyrazolines [7][9]

-

Reaction Setup: Dissolve the synthesized pyrazole-chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine) (1-1.2 mmol) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for a period of 3-8 hours. The reaction progress can be monitored by TLC.